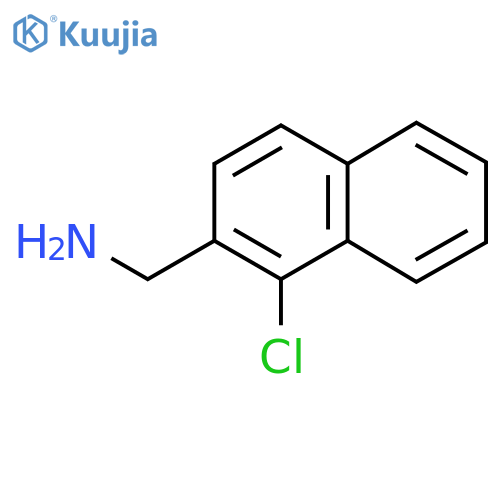Cas no 1261880-82-3 (2-(Aminomethyl)-1-chloronaphthalene)

1261880-82-3 structure
商品名:2-(Aminomethyl)-1-chloronaphthalene
CAS番号:1261880-82-3
MF:C11H10ClN
メガワット:191.656801700592
CID:4936425
2-(Aminomethyl)-1-chloronaphthalene 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-1-chloronaphthalene
- (1-chloronaphthalen-2-yl)methanamine
-
- インチ: 1S/C11H10ClN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H,7,13H2
- InChIKey: GAMCIRASGMSSNW-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(CN)C=CC2C=CC=CC=21
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-(Aminomethyl)-1-chloronaphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000112-1g |
2-(Aminomethyl)-1-chloronaphthalene |
1261880-82-3 | 98% | 1g |
1,752.40 USD | 2021-06-15 | |
| Alichem | A219000112-250mg |
2-(Aminomethyl)-1-chloronaphthalene |
1261880-82-3 | 98% | 250mg |
673.20 USD | 2021-06-15 | |
| Alichem | A219000112-500mg |
2-(Aminomethyl)-1-chloronaphthalene |
1261880-82-3 | 98% | 500mg |
1,068.20 USD | 2021-06-15 |
2-(Aminomethyl)-1-chloronaphthalene 関連文献
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
1261880-82-3 (2-(Aminomethyl)-1-chloronaphthalene) 関連製品
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
